methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate
Description
Methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate is a heterocyclic organic compound featuring a 1,2-oxazole core fused with a pyrazole moiety. Key structural attributes include:
- 1,2-Oxazole ring: Substituted at the 3-position with a 2-chloro-6-fluorophenyl group and at the 5-position with a 1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl group.
- Ester functional group: A methyl carboxylate at the 4-position of the oxazole ring.
- Halogen substituents: Chlorine (ortho) and fluorine (meta) on one phenyl ring; fluorine (ortho) on the second phenyl ring.
- Trifluoromethyl group: Attached to the pyrazole ring, enhancing electron-withdrawing properties.
Properties
IUPAC Name |
methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)pyrazol-4-yl]-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClF5N3O3/c1-32-20(31)16-17(15-11(22)5-4-7-13(15)24)29-33-18(16)10-9-30(28-19(10)21(25,26)27)14-8-3-2-6-12(14)23/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDROPWMRCFVZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C3=CN(N=C3C(F)(F)F)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClF5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate is a complex organic compound that has drawn attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of oxazole and pyrazole rings. Its molecular formula is with a molecular weight of approximately 398.79 g/mol. The presence of halogen substituents (chlorine and fluorine) is expected to enhance its biological activity by influencing lipophilicity and bioavailability.
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of specific enzymes involved in disease pathways, such as cyclooxygenase or phosphodiesterase.
- Antimicrobial Activity : Some studies have shown that derivatives containing oxazole and pyrazole moieties exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction or cell cycle arrest.
Biological Activity Data
A summary of biological activities associated with similar compounds is presented in the table below:
Case Study 1: Antimalarial Activity
A study focusing on pyrazoleamide compounds indicated that they effectively disrupt sodium ion regulation in Plasmodium falciparum, leading to rapid parasite death. The study reported EC50 values ranging from 5 to 13 nM for various derivatives, suggesting that modifications in the molecular structure could enhance potency against resistant strains .
Case Study 2: Anticancer Effects
Another investigation into substituted pyrazole derivatives revealed significant anticancer activity against chronic lymphocytic leukemia cells. The compound demonstrated a therapeutic window significantly higher than normal cells, indicating selective toxicity towards cancerous cells .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of methyl 3-(2-chloro-6-fluorophenyl)-5-[1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate typically involves multi-step reactions that incorporate various chemical precursors. The compound features a unique structure that includes a 1,2-oxazole ring, which is known for its bioactive properties.
Key Synthetic Pathways
- Starting Materials : The synthesis often begins with the preparation of the 1,2-oxazole framework using β-enamino ketoesters and hydroxylamine hydrochloride.
- Functionalization : Subsequent steps involve the introduction of halogenated phenyl groups and trifluoromethyl groups to enhance biological activity and stability.
Biological Activities
Research indicates that compounds containing oxazole rings exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound is no exception.
Anticancer Activity
Recent studies have demonstrated significant anticancer activity against various human tumor cell lines. For instance, compounds with similar structural motifs were evaluated by the National Cancer Institute (NCI) and showed promising results in inhibiting cell proliferation . The mechanism of action is believed to involve the disruption of cellular signaling pathways that promote tumor growth.
Antimicrobial Properties
The compound's structural features suggest potential activity against bacterial and fungal pathogens. Its efficacy as an antimicrobial agent can be attributed to the presence of halogen atoms which are known to enhance biological activity .
Agrochemical Applications
In addition to medicinal applications, compounds like this compound may also serve as agrochemicals. The fluorinated phenyl groups can improve the compound's stability and effectiveness as a pesticide or herbicide.
Insecticidal Activity
Similar compounds in the pyrazole class have been utilized as insecticides due to their ability to inhibit the GABA-regulated chloride channels in insects . This mechanism leads to paralysis and death in target pest species.
Case Study 1: Anticancer Evaluation
A study conducted by the NCI evaluated a series of oxazole derivatives for their anticancer properties. Among these, this compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating a high level of potency against resistant cancer cell lines .
Case Study 2: Insecticidal Efficacy
Field trials assessing the insecticidal properties of similar pyrazole derivatives demonstrated effective control over common agricultural pests. The application rates were optimized to minimize environmental impact while maximizing efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
Heterocyclic Core Diversity : The target compound’s 1,2-oxazole-pyrazole fusion contrasts with Epoxiconazole’s triazole-epoxide system. Oxazole rings are less common in agrochemicals compared to triazoles, suggesting unique reactivity or target specificity .
Halogenation Patterns: The target compound’s 2-chloro-6-fluorophenyl group differs from Epoxiconazole’s 2-chloro-4-fluorophenyl substitution, which may influence steric interactions with biological targets .
Functional Groups: The methyl carboxylate in the target compound may enhance solubility compared to Epoxiconazole’s epoxide, which is more reactive but less stable .
Electronic and Steric Considerations
- Electron-Withdrawing Effects: The trifluoromethyl group on the pyrazole ring induces significant electron withdrawal, likely stabilizing the molecule against oxidative degradation compared to non-fluorinated analogs .
- Steric Hindrance : The ortho-chloro and ortho-fluoro substituents on the phenyl rings create steric bulk, which may reduce off-target interactions but limit conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
